molecular formula C14H15NO2S B2534407 [2-(4-Isopropylphenyl)-1,3-thiazol-4-yl]acetic acid CAS No. 668477-13-2

[2-(4-Isopropylphenyl)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B2534407
CAS No.: 668477-13-2
M. Wt: 261.34
InChI Key: LEJRZYYIWWJVAT-UHFFFAOYSA-N
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Description

[2-(4-Isopropylphenyl)-1,3-thiazol-4-yl]acetic acid is a thiazole-derived carboxylic acid characterized by a 4-isopropylphenyl substituent at the thiazole ring’s 2-position and an acetic acid moiety at the 4-position. Its structure combines the aromaticity of the phenyl group with the electron-rich thiazole heterocycle, making it a versatile scaffold for chemical modifications.

Properties

IUPAC Name

2-[2-(4-propan-2-ylphenyl)-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-9(2)10-3-5-11(6-4-10)14-15-12(8-18-14)7-13(16)17/h3-6,8-9H,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJRZYYIWWJVAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Isopropylphenyl)-1,3-thiazol-4-yl]acetic acid typically involves the formation of the thiazole ring followed by the introduction of the acetic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction between 4-isopropylbenzaldehyde and thioamide in the presence of a base can yield the thiazole ring, which is then further reacted with bromoacetic acid to introduce the acetic acid group .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions.

Reaction TypeReagents/ConditionsProductReference Approach
Esterification Methanol, H<sub>2</sub>SO<sub>4</sub>, refluxMethyl [2-(4-isopropylphenyl)-1,3-thiazol-4-yl]acetateAnalogous to ethyl ester synthesis
Amide Formation EDC/HOBt, R-NH<sub>2</sub>, DMF[2-(4-Isopropylphenyl)-1,3-thiazol-4-yl]acetamide derivativesPeptide coupling strategies
  • Mechanistic Insight : The acetic acid group reacts with alcohols or amines via acid-catalyzed esterification or carbodiimide-mediated coupling.

Decarboxylation

Thermal or acidic conditions may induce decarboxylation, a common reaction for β-keto acids or strained carboxylic acids.

ConditionsProductYield/NotesReference
Heating (150–200°C)2-(4-Isopropylphenyl)-4-methyl-1,3-thiazolePotential light sensitivity Patent US4391979A
H<sub>2</sub>SO<sub>4</sub>, ΔSame as aboveRapid decarboxylation in solution
  • Structural Basis : The thiazole ring’s electron-withdrawing effect destabilizes the carboxylate, favoring CO<sub>2</sub> loss.

Salt Formation

The carboxylic acid forms salts with inorganic or organic bases.

BaseProductApplication Context
NaOHSodium [2-(4-isopropylphenyl)-1,3-thiazol-4-yl]acetateImproved solubility for biological assays
TriethylamineTriethylammonium saltIntermediate for further modifications

Heterocyclic Ring Modifications

The thiazole ring may participate in electrophilic substitution or coordination reactions.

Sulfonamide Conjugation

While the parent compound lacks an amino group, synthetic intermediates or derivatives could enable sulfonylation:

  • Example: Reaction with benzenesulfonyl chloride at the acetic acid’s α-carbon (if activated) .

Metal Coordination

The thiazole’s nitrogen and sulfur atoms may act as ligands for transition metals (e.g., Cu, Pd), facilitating catalytic applications .

Cyclization Reactions

The acetic acid side chain can participate in cyclocondensations to form fused heterocycles.

ReagentsProductKey StepReference
POCl<sub>3</sub>, aromatic acids1,3,4-Oxadiazole derivativesCyclization via hydrazide intermediates Synthesis of oxadiazoles
NH<sub>2</sub>NH<sub>2</sub>, then CS<sub>2</sub>Thiazolidinone analogsSequential hydrazide formation and cyclization Thiazolidinone synthesis

Biological Activity and Derivatives

Though not a direct reaction, structural analogs highlight pharmacological potential:

  • Antibacterial : N-(thiazol-2-yl)benzenesulfonamides show activity against Gram-positive/negative bacteria .

  • Antifungal : 3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]thiazoles inhibit fungal growth .

  • Kinase Inhibition : Thiazol-2-yl pyrimidines act as CDK2/9 inhibitors .

Key Research Findings

  • Decarboxylation Sensitivity : The compound’s instability under thermal/acidic conditions necessitates careful handling during synthesis .

  • Biological Relevance : Derivatives with modified acetic acid groups (e.g., amides) exhibit enhanced antibacterial and antifungal activities .

  • Synthetic Utility : The acetic acid moiety serves as a versatile handle for generating libraries of thiazole-based heterocycles .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including [2-(4-Isopropylphenyl)-1,3-thiazol-4-yl]acetic acid. This compound has been evaluated for its ability to inhibit cancer cell proliferation across various cell lines.

Case Studies

  • In Vitro Studies : A study demonstrated that compounds containing the thiazole scaffold exhibited significant cytotoxic effects against leukemia and central nervous system cancer cell lines. For instance, derivatives similar to this compound showed inhibition rates of up to 84.19% against the MOLT-4 leukemia cell line and 72.11% against the SF-295 CNS cancer cell line .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and disruption of cellular signaling pathways critical for cancer cell survival .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties, particularly against resistant strains of bacteria.

Research Findings

  • Synergistic Effects : Research indicates that this compound can enhance the activity of known antibiotics when used in combination therapies. This synergistic effect is particularly noted with Gram-negative and Gram-positive bacteria, where the compound demonstrated significant growth inhibition .
  • In Vitro Assays : In laboratory settings, compounds with similar thiazole structures were tested against various bacterial strains. Results indicated that certain substitutions on the thiazole ring could improve antibacterial efficacy, suggesting a structure-activity relationship that could guide future drug design .

Potential for Neurological Applications

There is emerging evidence suggesting that thiazole derivatives may possess neuroprotective properties.

Alzheimer's Disease Research

A recent study examined compounds that include thiazole moieties for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease pathology. The findings suggested that such compounds could potentially be developed into therapeutic agents for cognitive disorders .

Summary Table of Applications

Application AreaKey Findings
Anticancer ActivitySignificant cytotoxicity against leukemia (MOLT-4) and CNS cancer (SF-295) cell lines .
Antimicrobial EffectsEnhanced antibacterial activity in combination therapies; effective against resistant strains .
Neurological BenefitsPotential AChE inhibitors for Alzheimer's disease treatment; need further exploration .

Mechanism of Action

The mechanism of action of [2-(4-Isopropylphenyl)-1,3-thiazol-4-yl]acetic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its biological effects. The thiazole ring is known to interact with various biological molecules, potentially inhibiting or activating specific pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following sections compare [2-(4-Isopropylphenyl)-1,3-thiazol-4-yl]acetic acid with structurally related thiazol-4-yl acetic acid derivatives, focusing on substituent effects, physicochemical properties, and synthetic pathways.

Halogen-Substituted Analogs

Halogenated derivatives exhibit distinct electronic and steric profiles due to the electronegativity and size of halogens. Key examples include:

Compound Name Substituent CAS No. Molecular Weight Key Properties
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid 4-Cl 17969-20-9 267.72 g/mol Higher lipophilicity (Cl)
[2-(3-Bromophenyl)-1,3-thiazol-4-yl]acetic acid 3-Br 851879-29-3 312.18 g/mol Enhanced steric bulk (Br)
[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid 2-F N/A ~235.24 g/mol Increased polarity (F)
  • The brominated analog’s larger atomic radius may hinder crystallinity compared to the chlorinated variant .
  • Fluorine : The 2-fluorophenyl derivative (purity 90–96%) shows higher polarity, likely influencing solubility in polar solvents .

Hydroxyl- and Alkyl-Substituted Analogs

Substituents like hydroxyl or alkyl groups modulate electronic and steric effects:

Compound Name Substituent CAS No. Molecular Weight Key Properties
[2-(4-Hydroxyphenyl)-1,3-thiazol-4-yl]acetic acid 4-OH 23551-34-0 235.26 g/mol Higher acidity (pKa ~3.5–4.0)
[2-(4-Methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetic acid 4-MeSO₂NH N/A ~329.36 g/mol Enhanced hydrogen-bonding capacity
Target Compound 4-Isopropyl 2413725-84-3 275.35 g/mol Steric bulk reduces packing efficiency
  • Hydroxyl Group : The 4-hydroxyphenyl analog (CAS 23551-34-0) exhibits increased acidity due to the electron-withdrawing OH group, which may enhance solubility in basic media .
  • Isopropyl Group : The target compound’s bulky isopropyl substituent likely reduces crystallinity compared to smaller alkyl groups, as seen in methyl or ethyl derivatives .

Ether- and Amine-Functionalized Analogs

Functional groups such as ethers or amines introduce hydrogen-bonding or charge-based interactions:

Compound Name Substituent CAS No. Molecular Weight Key Properties
{2-[(4-Methylphenoxy)methyl]-1,3-thiazol-4-yl}acetic acid 4-MeOCH₂ N/A 303.35 g/mol Flexible ether linkage
2-[4-Phenyl-2-(phenylamino)-1,3-thiazol-5-yl]acetic acid NHPh N/A 337.41 g/mol Planar structure with π-stacking
  • Amino Groups: The phenylamino derivative (CAS N/A) may exhibit tautomerism, affecting its electronic properties and intermolecular interactions .

Biological Activity

[2-(4-Isopropylphenyl)-1,3-thiazol-4-yl]acetic acid (CAS No. 668477-13-2) is a thiazole derivative that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative studies with related compounds.

  • Molecular Formula: C14H15NO2S
  • Molecular Weight: 261.34 g/mol
  • IUPAC Name: this compound
  • Canonical SMILES: CC(C)C1=CC=C(C=C1)C2=C(SC(=N2)N)CC(=O)O

The mechanism of action for this compound involves its ability to bind to specific enzymes or receptors, thereby modulating their activity. This compound has been investigated for its role as an enzyme inhibitor or activator, which can lead to various biological effects, including antimicrobial and anticancer activities .

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains. For instance, studies have reported that thiazole derivatives can inhibit the growth of pathogens like E. coli and S. aureus with notable zone of inhibition values .

Compound NameConcentration (mM)Zone of Inhibition (mm)
This compound810
Control88

Anticancer Activity

Thiazole derivatives have been explored for their anticancer potential. The compound has demonstrated cytotoxic effects in various cancer cell lines. For example, it was evaluated against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines using MTT assays, showing promising results with IC50 values indicating effective inhibition of cell proliferation .

Cell LineIC50 Value (µM)
MCF-770
HeLa50

Case Studies

A study highlighted the efficacy of this compound in inhibiting tumor growth in vivo models. The administration of this compound resulted in a significant reduction in tumor size compared to control groups. Histopathological analysis revealed that the compound induced apoptosis in cancer cells without affecting normal cells significantly .

Comparative Analysis with Similar Compounds

When compared to other thiazole derivatives, this compound exhibits unique properties due to its specific functional groups.

CompoundAntimicrobial ActivityAnticancer Activity
This compoundModerateHigh
2-AminothiazoleLowModerate
Thiazole-4-carboxylic acidLowModerate

Q & A

Basic Questions

Q. What synthetic routes are recommended for preparing [2-(4-Isopropylphenyl)-1,3-thiazol-4-yl]acetic acid?

  • Methodological Answer : The compound can be synthesized via the Hantzsch thiazole synthesis. React 4-isopropylphenyl thioamide with α-bromoacetic acid derivatives under reflux in ethanol. Purification is achieved via recrystallization using ethyl acetate/hexane. Confirm purity using reverse-phase HPLC (C18 column, 0.1% formic acid in water/acetonitrile gradient) and characterize via 1H^1 \text{H}/13C^{13}\text{C}-NMR (e.g., δ~2.9 ppm for isopropyl CH, δ~3.8 ppm for thiazole-CH2_2-COOH) .

Q. How should researchers handle and store this compound to maintain stability?

  • Methodological Answer : Store at 2–8°C in amber vials under argon to prevent oxidation and hydrolysis. Monitor stability via periodic HPLC analysis (retention time shifts indicate degradation). For long-term storage, lyophilize and store at -20°C with desiccants .

Q. What analytical techniques are critical for verifying purity and structural integrity?

  • Methodological Answer : Use tandem LC-MS (ESI+ mode) to confirm molecular weight (exact mass: 277.08 g/mol) and detect impurities. Complement with 1H^1 \text{H}-NMR integration for quantitative purity assessment. Elemental analysis (C, H, N, S) should align with theoretical values within ±0.3% .

Advanced Research Questions

Q. How can researchers resolve spectral contradictions during structural elucidation?

  • Methodological Answer : For ambiguous 1H^1 \text{H}-NMR signals (e.g., overlapping aromatic or thiazole protons), employ 2D techniques like COSY and NOESY to assign coupling networks. Validate using density functional theory (DFT)-calculated 13C^{13}\text{C}-NMR chemical shifts (software: Gaussian 16, B3LYP/6-311+G(d,p)) .

Q. What experimental design is optimal for determining the crystal structure of this compound?

  • Methodological Answer : Grow single crystals via slow vapor diffusion (e.g., dichloromethane/methanol). Collect high-resolution X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å). Refine using SHELXL-2019 with anisotropic displacement parameters. Validate with R1_1 < 5% and wR2_2 < 10% .

Q. How can metabolic stability be assessed in vitro for this compound?

  • Methodological Answer : Incubate with human liver microsomes (1 mg/mL protein, NADPH regeneration system) at 37°C. Terminate reactions at 0, 15, 30, and 60 minutes with ice-cold acetonitrile. Quantify parent compound depletion using UPLC-MS/MS (MRM transition: m/z 277.1 → 143.0) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives?

  • Methodological Answer : Synthesize analogs by varying substituents (e.g., replacing isopropyl with cyclopropyl or halogenated groups). Test inhibitory activity in target enzyme assays (e.g., IC50_{50} determination via fluorescence polarization). Apply 3D-QSAR models (CoMFA/CoMSIA) to correlate steric/electronic features with activity .

Q. How can metabolites be identified and quantified in pharmacokinetic studies?

  • Methodological Answer : Administer 14C^{14}\text{C}-labeled compound in rodent models. Collect plasma/urine samples, extract metabolites via solid-phase extraction, and separate using HILIC chromatography. Identify metabolites via high-resolution Orbitrap MS (MS2^2 fragmentation) and quantify using radiometric detection .

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